(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine
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Overview
Description
“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” is a hydrazone compound with the following structural formula:
This compound
This compound belongs to the class of hydrazones, which are derivatives of hydrazine (N₂H₄) containing a carbonyl group (C=O) adjacent to the hydrazine nitrogen atoms. Hydrazones exhibit diverse properties and have applications in various fields.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine.” One common method involves the condensation of 4-nitrobenzaldehyde with 5-nitrothiophene-2-carbaldehyde hydrazone. The reaction proceeds under acidic conditions, resulting in the formation of the desired hydrazone.
Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions, ensuring high yields, and maintaining purity.
Chemical Reactions Analysis
Reactivity: “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oximes or other functional groups.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydrazone can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Oximes or nitroso compounds.
- Reduction: Amino derivatives.
- Substitution: N-substituted hydrazones.
Scientific Research Applications
Chemistry:
- As a versatile building block in organic synthesis.
- Ligand in coordination chemistry.
- Potential bioactive properties due to the presence of nitro groups.
- Investigated for antimicrobial, antitumor, or anti-inflammatory activities.
- Used in dye synthesis and other chemical processes.
Mechanism of Action
The exact mechanism of action for “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” shares similarities with other hydrazones, but its unique combination of nitro groups and thiophene substituents sets it apart.
Similar Compounds:- Hydrazones derived from other aldehydes or ketones.
- Nitro-substituted compounds with different scaffolds.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C11H8N4O4S |
---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H8N4O4S/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+ |
InChI Key |
OPJZAPNXNYJGPX-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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